molecular formula C13H21NO2 B5184223 2-{[4-(3-methylphenoxy)butyl]amino}ethanol

2-{[4-(3-methylphenoxy)butyl]amino}ethanol

Cat. No. B5184223
M. Wt: 223.31 g/mol
InChI Key: NVVFVJNMDYNJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3-methylphenoxy)butyl]amino}ethanol, also known as MPBPE, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 2-{[4-(3-methylphenoxy)butyl]amino}ethanol is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It has also been shown to inhibit the growth of certain types of cancer cells.
Biochemical and Physiological Effects
2-{[4-(3-methylphenoxy)butyl]amino}ethanol has been shown to have low toxicity and is not known to cause any significant adverse effects. It has been shown to have antibacterial, antifungal, and anticancer properties. It has also been shown to enhance the solubility and bioavailability of certain drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(3-methylphenoxy)butyl]amino}ethanol in lab experiments is its low toxicity and lack of significant adverse effects. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.

Future Directions

There are several potential future directions for research on 2-{[4-(3-methylphenoxy)butyl]amino}ethanol. One area of interest is its potential use in drug delivery systems, as it has been shown to enhance the solubility and bioavailability of certain drugs. Another area of interest is its potential use as a biosurfactant, as it has been shown to have surfactant properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various research fields.

Synthesis Methods

2-{[4-(3-methylphenoxy)butyl]amino}ethanol can be synthesized through a reaction between 3-methylphenol, 1,4-dibromobutane, and diethanolamine. The reaction takes place in the presence of a base catalyst, such as potassium carbonate, and a polar solvent, such as dimethyl sulfoxide. The product is then purified through a series of extraction and distillation processes.

Scientific Research Applications

2-{[4-(3-methylphenoxy)butyl]amino}ethanol has been studied for its potential use in various research applications, including as a surfactant, a corrosion inhibitor, and a biosurfactant. It has also been studied for its potential use in drug delivery systems, as it has been shown to enhance the solubility and bioavailability of certain drugs.

properties

IUPAC Name

2-[4-(3-methylphenoxy)butylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12-5-4-6-13(11-12)16-10-3-2-7-14-8-9-15/h4-6,11,14-15H,2-3,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVFVJNMDYNJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Methylphenoxy)butylamino]ethanol

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